Home > Products > Screening Compounds P45319 > (Dab9)-Neurotensin (8-13) Trifluoroacetate
(Dab9)-Neurotensin (8-13) Trifluoroacetate - 166824-25-5

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Catalog Number: EVT-1726280
CAS Number: 166824-25-5
Molecular Formula: C38H61F3N10O10
Molecular Weight: 874.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Dab9)-Neurotensin (8-13) Trifluoroacetate is a synthetic peptide derived from neurotensin, a neuropeptide that plays significant roles in various physiological processes, including pain modulation, thermoregulation, and neuroendocrine functions. The specific segment (8-13) of neurotensin is crucial for its receptor binding and biological activity. This compound is particularly notable for its potential applications in cancer therapy and diagnostics due to its interaction with neurotensin receptors, which are often overexpressed in certain tumors.

Source

Neurotensin was first isolated from the bovine hypothalamus in the 1970s, and its analogs have been synthesized for research and therapeutic purposes. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide in biological assays.

Classification

(Dab9)-Neurotensin (8-13) Trifluoroacetate belongs to the class of peptide hormones and neuropeptides. It is classified based on its structure as a neurotensin analog and is categorized under bioactive peptides due to its physiological effects.

Synthesis Analysis

Methods

The synthesis of (Dab9)-Neurotensin (8-13) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Amino Acid Sequence: The sequence for (Dab9)-Neurotensin (8-13) includes specific modifications at position 9 where D-amino acid (Dab) is introduced to enhance stability against proteolytic degradation.
  2. Coupling Reagents: Commonly used coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) facilitate the formation of peptide bonds.
  3. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from side chains.
Molecular Structure Analysis

Structure

The molecular structure of (Dab9)-Neurotensin (8-13) Trifluoroacetate consists of a linear chain of amino acids with specific modifications at the C-terminal end. The introduction of D-amino acids increases resistance to enzymatic cleavage.

Data

  • Molecular Formula: C₁₄H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 367.37 g/mol
  • SMILES Notation: A representation of the molecular structure that can be used for computational chemistry applications.
Chemical Reactions Analysis

Reactions

(Dab9)-Neurotensin (8-13) Trifluoroacetate undergoes various chemical reactions typical for peptides, including:

  1. Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the peptide bond can be hydrolyzed.
  2. Oxidation: The presence of certain amino acids can lead to oxidation reactions, particularly involving cysteine residues if present.
  3. Enzymatic Degradation: Proteases such as angiotensin-converting enzyme and neprilysin can cleave specific bonds within the peptide.

Technical Details

The stability of (Dab9)-Neurotensin (8-13) Trifluoroacetate can be significantly affected by these reactions, making it essential to study its pharmacokinetics in biological systems.

Mechanism of Action

Process

(Dab9)-Neurotensin (8-13) Trifluoroacetate primarily acts on neurotensin receptors, specifically the neurotensin subtype 1 receptor. Upon binding, it triggers intracellular signaling pathways that can lead to various physiological responses such as modulation of neurotransmitter release and regulation of cell proliferation.

Data

Research indicates that this compound has a high affinity for neurotensin receptors, with binding affinities often measured in nanomolar ranges.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The trifluoroacetate form enhances stability against hydrolysis compared to its free acid form.
  • pH Sensitivity: The compound exhibits stability within a physiological pH range but may degrade under extreme pH conditions.
Applications

(Dab9)-Neurotensin (8-13) Trifluoroacetate has several scientific uses:

  1. Cancer Research: Due to its interaction with neurotensin receptors overexpressed in tumors, it is being explored as a targeting agent for cancer therapies.
  2. Diagnostic Imaging: Radiolabeled versions of this peptide are being investigated for their potential use in imaging techniques such as positron emission tomography.
  3. Pharmacological Studies: It serves as a valuable tool for studying neuropeptide signaling pathways and their effects on various physiological processes.
Synthesis and Structural Optimization of (Dab9)-Neurotensin (8-13) Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Neurotensin Derivatives

The synthesis of (Dab⁹)-Neurotensin (8-13) derivatives employs Fmoc-based SPPS protocols on Rink amide or Wang resins. This methodology enables precise C-terminal amidation and incorporation of non-natural amino acids like allylglycine for subsequent cyclization. Key steps include:

  • Microwave-assisted coupling: Enhances efficiency using DIC/OxymaPure activation at 75°C, reducing racemization and achieving >95% coupling yields per cycle [6] [8].
  • Macrocyclization via RCM: Ortho-allylated tyrosine at position 11 undergoes ring-closing metathesis with alkene-functionalized residues at position 8, forming 14- to 18-membered rings that stabilize the bioactive conformation [1] [4].
  • Cleavage and purification: TFA-based cocktails (TFA/TIS/phenol/water) cleave peptides, followed by RP-HPLC with TFA-containing mobile phases. Final products are isolated as trifluoroacetate salts after lyophilization [6] [8].

Table 1: SPPS Parameters for Neurotensin Analogs

ParameterConditionImpact on Yield/Purity
Coupling ReagentDIC/OxymaPure in DMF>99% efficiency per cycle
Temperature75°C (microwave)3–5 min coupling time
Cyclization MethodRu-catalyzed RCM85–92% macrocycle formation
PurificationRP-HPLC (0.1% TFA)Purity >95%

Role of Dab9 Substitution in Backbone Stabilization and Conformational Rigidity

Substituting isoleucine with diaminobutyric acid (Dab) at position 9 introduces a cationic side chain that profoundly alters peptide properties:

  • Charge modulation: Dab⁹ increases net positive charge, enhancing electrostatic interactions with the NTS2 receptor’s anionic binding pocket. This elevates NTS2 selectivity (Ki >100 μM for NTS1 vs. 50 nM for NTS2) [4].
  • Conformational restraint: The shorter Dab side chain reduces steric bulk, allowing tighter macrocyclization via RCM. This stabilizes a β-turn conformation essential for receptor engagement, confirmed via NMR and circular dichroism [1].
  • Metabolic stability: Dab⁹ analogs resist aminopeptidase cleavage, extending plasma half-life 8-fold compared to unmodified NT(8-13) [1] [4]. In rodent pain models, this translates to sustained analgesia (>4 hours post-injection) [4].

Table 2: Biophysical Properties of Dab9-Substituted Analogs

PropertyNT(8-13)Dab9-NT(8-13)Change
NTS2 affinity (Ki)5600 nM15–50 nM373-fold ↓
Plasma half-life8 min64 min8-fold ↑
α-Helicity (CD)22%41%+86%

Trifluoroacetate Counterion Selection: Impact on Purification and Bioactivity

Trifluoroacetate (TFA) counterions are inherent to SPPS but significantly influence peptide performance:

  • Purification necessity: TFA enables RP-HPLC separation by ion-pairing with basic residues (Arg, Lys, Dab). However, residual TFA (5–15% by ion chromatography) can persist even after lyophilization [6] [8].
  • Bioactivity interference:
  • In vitro: TFA at >10 nM suppresses osteoblast proliferation, potentially confounding cell-based assays [2] [6].
  • In vivo: TFA salts alter peptide solubility and pharmacokinetics. Acetate-counterion analogs show 30% higher AUC₀–∞ in rats due to reduced protein trifluoroacetylation [2] .
  • Structural artifacts: TFA’s IR absorption at 1670 cm⁻¹ overlaps with amide-I bands, complicating secondary structure analysis via FTIR. Counterion exchange to HCl or acetate is achieved through:
  • Repeated lyophilization from 0.1 M HCl (3–4 cycles)
  • HCl-saturated organic solvents (e.g., acetonitrile) in non-aqueous media [8].

Table 3: Effects of Counterions on Peptide Properties

CounterionSolubility (mg/mL)Cellular ToxicityFTIR Compatibility
Trifluoroacetate1.5 ± 0.3High (>10 nM)Poor
Acetate4.2 ± 0.6LowGood
Hydrochloride5.1 ± 0.4ModerateExcellent

High-Throughput Platforms for Peptide Library Generation and Screening

Ultra-high-throughput methods accelerate optimization of Dab⁹-NT(8-13) analogs:

  • Microarray screening: Disulfide-stabilized HLA molecules enable on-demand printing of 5,226 peptide spots per 1.4 cm² chip. HighSCORE technology records >30,000 binding curves in parallel, identifying affinity variants 650× faster than BLI [3].
  • Combinatorial libraries: Split-and-pool SPPS generates 1,716 cyclic peptides in TentaGel macrobeads. Active variants are identified via "one-bead two-compound" screening, coupling antibacterial assays with partial Edman degradation/MS deconvolution [9].
  • Structure-activity relationship (SAR): Positional scanning of NT(8-13) libraries (e.g., Tyr¹¹ substitutions) quantified via grating-coupled interferometry. This revealed hydrophobic residues at position 10 enhance NTS2 binding 12-fold [3] [7].

Table 4: High-Throughput Screening Platforms

PlatformThroughputKey ApplicationLimitations
Peptide microarray5,226 spots/chipKinetic profiling (kₐ, kₒ)pHLA stability issues
Phage display10⁷–10¹¹ variantsBinder identificationLimited to natural residues
Microplate screening100,000 compounds/dayTR-FRET binding assaysSignal interference

Properties

CAS Number

166824-25-5

Product Name

(Dab9)-Neurotensin (8-13) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C38H61F3N10O10

Molecular Weight

874.9 g/mol

InChI

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

JFQJZSFSWJGXCV-CGFWPNOCSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.